molecular formula C9H9ClO3 B596835 Methyl 4-chloro-3-methoxybenzoate CAS No. 116022-18-5

Methyl 4-chloro-3-methoxybenzoate

Cat. No.: B596835
CAS No.: 116022-18-5
M. Wt: 200.618
InChI Key: XOSUADSADIJLGO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methoxybenzoate (CAS: 116022-18-5) is an aromatic ester derivative featuring a benzene ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and a methyl ester group at the 1-position. It is widely utilized as a pharmaceutical intermediate, particularly in synthesizing complex molecules like norfloxacin . Its structural attributes, including electron-withdrawing (chloro) and electron-donating (methoxy) substituents, influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name

methyl 4-chloro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSUADSADIJLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661247
Record name Methyl 4-chloro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116022-18-5
Record name Methyl 4-chloro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-chloro-3-methoxybenzoic acid (1.0 equivalent) is dissolved in anhydrous methanol, followed by the addition of concentrated sulfuric acid (0.1–0.2 equivalents) as a catalyst. The mixture is refluxed at 65–70°C for 6–12 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted using ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1 v/v) to isolate the ester in 65–75% yield.

Key Challenges :

  • Hydrolysis Back-Reaction : Prolonged heating or excess water can reverse esterification, necessitating strict anhydrous conditions.

  • Byproduct Formation : Over-acidification may lead to demethylation of the methoxy group, requiring precise stoichiometric control.

Schotten-Baumann Reaction

The Schotten-Baumann method offers an alternative route by reacting 4-chloro-3-methoxybenzoyl chloride with methanol in the presence of a base. This method is advantageous for its rapid kinetics and high purity outcomes.

Procedure and Mechanistic Insights

4-Chloro-3-methoxybenzoyl chloride (1.0 equivalent) is dissolved in tetrahydrofuran (THF), and methanol (1.5 equivalents) is added dropwise under ice-cooling. Aqueous sodium hydroxide (10% w/v) is introduced to maintain a pH of 8–9, facilitating nucleophilic acyl substitution. The reaction completes within 2–3 hours, yielding the ester after extraction with dichloromethane and solvent evaporation. Reported yields range from 70–85%, with emulsion formation during workup identified as a primary bottleneck.

Comparative Advantages :

  • Scalability : Suitable for large-scale production due to minimized side reactions.

  • Functional Group Tolerance : Compatible with substrates bearing acid-sensitive groups.

Halogenation of Preformed Esters

Direct chlorination of methyl 3-methoxybenzoate provides a route to introduce the chloro group at the 4-position. This method is particularly relevant in industrial settings, where modular synthesis streamlines production.

Electrophilic Aromatic Substitution

Methyl 3-methoxybenzoate is treated with chlorine gas (Cl₂) in the presence of Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methoxy group directs electrophilic attack to the para position, yielding this compound. Reaction conditions (20–25°C, 4–6 hours) favor regioselectivity, with yields averaging 60–70%. Excess chlorination at the ortho position is mitigated by steric hindrance from the ester group.

Industrial Refinements :

  • Solvent Systems : Dichloromethane or carbon tetrachloride enhances reagent solubility.

  • Catalyst Recovery : FeCl₃ is recycled via aqueous extraction, reducing costs.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each preparation method:

MethodReagents/ConditionsYield (%)Key ChallengesReference
Acid-Catalyzed EsterificationH₂SO₄, MeOH, reflux65–75Hydrolysis, byproduct formation
Schotten-BaumannNaOH, THF, 0–5°C70–85Emulsion formation
HalogenationCl₂, FeCl₃, CH₂Cl₂, 25°C60–70Regioselectivity control

Advanced Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purifying this compound, with hexane/ethyl acetate gradients (4:1 to 2:1) achieving >95% purity. Recrystallization from ethanol or acetone further refines crystalline products, though solvent polarity must be optimized to prevent co-precipitation of impurities.

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 3.88 (s, 3H, OCH₃) and δ 3.79 (s, 3H, COOCH₃) confirm substituent positions.

  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1265 cm⁻¹ (C-O ester) validate functional groups .

Comparison with Similar Compounds

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

This compound (Acta Cryst. E, 2008) shares the 3-methoxy and 4-substituted chloro motifs but replaces the chloro group with a 3-chloropropoxy chain. The extended alkyl chain introduces steric hindrance and alters polarity, reducing crystallinity compared to Methyl 4-chloro-3-methoxybenzoate. Single-crystal X-ray studies reveal that C–H⋯O interactions stabilize its structure, a feature common in aromatic esters .

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

In this analog (Corrigendum, Acta Cryst. E, 2010), the 4-chloro substituent is replaced with a cyclopropylmethoxy group, and the 3-methoxy is substituted with a hydroxyl (-OH). This contrasts with this compound, where the methoxy group reduces hydrogen-bonding capacity .

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (Isomer)

A positional isomer of the above compound, this structure swaps the hydroxyl and cyclopropylmethoxy groups. Such isomerism significantly impacts biological activity and metabolic pathways, as seen in studies on chlorobenzoate degradation by Pseudomonas sp. WR912, where substituent positions dictate enzymatic recognition .

Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

This derivative (ChemBK, 2015) incorporates a trimethoxybenzoylamino group at the 3-position. The added amino-linked substituent increases molecular weight (379.79 g/mol) and polarity, making it more suitable for applications requiring targeted binding (e.g., enzyme inhibitors) compared to the simpler this compound .

Physicochemical Properties Comparison

Property This compound Methyl 4-(3-chloropropoxy)-3-methoxybenzoate Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
Molecular Weight (g/mol) ~214.65 (C₉H₉ClO₃) ~258.70 (C₁₂H₁₅ClO₄) ~252.25 (C₁₂H₁₄ClO₄)
Substituent Effects Balanced polarity (Cl, OMe) Increased lipophilicity (alkyl chain) Enhanced H-bonding (OH, cyclopropylmethoxy)
Melting Point Likely >100°C (crystalline) Lower (flexible chain disrupts packing) Moderate (H-bonding stabilizes lattice)
Solubility Moderate in organic solvents Higher in non-polar solvents Higher in polar solvents (due to -OH)

Note: Data inferred from structural analogs and crystallographic studies .

Hydrolysis and Stability

The methyl ester group in this compound undergoes hydrolysis under basic conditions to yield 4-chloro-3-methoxybenzoic acid. In contrast, compounds like Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate are more susceptible to oxidation due to the -OH group .

Microbial Degradation

Studies on Pseudomonas sp. WR912 demonstrate that chlorobenzoates with fewer substituents (e.g., 3-chlorobenzoate) are metabolized via ortho-cleavage pathways. However, the methoxy and ester groups in this compound likely hinder microbial degradation, increasing environmental persistence .

Biological Activity

Methyl 4-chloro-3-methoxybenzoate (MCMB) is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉ClO₃ and a molecular weight of approximately 188.62 g/mol. The compound features a methoxy group (-OCH₃) and a chloro group (-Cl) attached to a benzoate framework, which significantly influences its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents in pharmaceuticals.

2. Enzyme Inhibition

MCMB has been studied for its role in enzyme inhibition, particularly in relation to protein-ligand interactions. The presence of the chloro and methoxy groups allows for specific interactions with enzyme active sites, potentially altering their function .

3. Anti-inflammatory Effects

Preliminary studies suggest that MCMB may possess anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6. This could be beneficial in treating conditions characterized by chronic inflammation .

The mechanism of action of this compound involves several biochemical pathways:

  • Hydrogen Bonding : The chloro and methoxy groups can participate in hydrogen bonding with amino acid residues in proteins, which may alter enzyme activity.
  • Electrostatic Interactions : The polar nature of the methoxy group enhances solubility and membrane permeability, increasing bioavailability.
  • Modulation of Signaling Pathways : MCMB may influence signaling pathways related to inflammation and immune responses by modulating cytokine production .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MCMB against common bacterial pathogens. Results indicated that MCMB exhibited significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction Studies

In vitro studies demonstrated that MCMB could inhibit specific enzymes involved in metabolic pathways. For instance, it showed competitive inhibition against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, indicating its potential use in anti-inflammatory therapies .

Research Findings Summary Table

Biological Activity Mechanism References
AntimicrobialInhibits bacterial growth
Enzyme InhibitionAlters enzyme activity via binding
Anti-inflammatoryModulates cytokine production

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-3-methoxybenzoate, and what are their respective advantages?

The compound is typically synthesized via esterification of 4-chloro-3-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or through the Schotten-Baumann reaction using methyl chloride and the corresponding acid chloride. Advantages include scalability and compatibility with common laboratory setups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid hydrolysis of the ester group .

Example Protocol :

  • Dissolve 4-chloro-3-methoxybenzoic acid (1.0 equiv.) in methanol, add H₂SO₄ (0.1 equiv.), and reflux for 6–12 hours.
  • Purify via column chromatography (hexane/ethyl acetate) to isolate the ester .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for methoxy) and substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions .
  • IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₉ClO₃, exact mass 200.0242) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance understanding of the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals, and electrostatic potentials. These predict reactivity sites, such as electrophilic aromatic substitution at the para position relative to the methoxy group. DFT also aids in correlating experimental NMR chemical shifts with computed values .

Case Study :

  • A DFT study of Methyl 4-butoxy-3-methoxybenzoate revealed intramolecular hydrogen bonding between the methoxy oxygen and ester carbonyl, stabilizing the crystal lattice .

Q. How can researchers resolve contradictions in reported reaction yields or physicochemical data?

Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. For example:

  • Side Reactions : Chloride displacement by methanol under prolonged reflux can form methyl ether byproducts. Use TLC or HPLC to monitor reaction progress .
  • Crystallization Issues : Recrystallization solvent choice (e.g., ethanol vs. acetone) impacts purity and melting point reproducibility. Single-crystal X-ray diffraction (SHELX software) provides definitive structural validation .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

  • Chiral Catalysts : Use palladium-catalyzed asymmetric coupling to introduce stereocenters.
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers.
  • Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid) improves enantiomeric excess .

Methodological Tables

Q. Table 1: Common Synthetic Routes and Key Parameters

MethodReagents/ConditionsYield (%)Key ChallengesReference
Acid-Catalyzed EsterificationH₂SO₄, MeOH, reflux65–75Hydrolysis at high temperatures
Schotten-BaumannMethyl chloride, NaOH, THF70–85Emulsion formation

Q. Table 2: Advanced Analytical Techniques

TechniqueApplicationExample DataReference
X-ray CrystallographyConfirms molecular packingR factor = 0.064 (SHELX refinement)
DFT CalculationsPredicts HOMO/LUMO energy gapsΔE = 4.2 eV (B3LYP/6-31G*)
Chiral HPLCEnantiomer resolutionRetention time: 8.2 min (R), 10.5 min (S)

Key Considerations for Experimental Design

  • Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates/byproducts.
  • Safety Protocols : Handle chlorinated intermediates in fume hoods; avoid skin contact (see SDS guidelines) .
  • Data Reproducibility : Document solvent batch purity and humidity levels, as moisture affects esterification kinetics .

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